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Compound of Interest

Compound Name: Durlobactam

Cat. No.: B607225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of

action, and preclinical development of durlobactam (formerly ETX2514), a novel broad-

spectrum diazabicyclooctane (DBO) β-lactamase inhibitor. Developed to be co-administered

with sulbactam, durlobactam addresses the critical unmet medical need for treating infections

caused by multidrug-resistant (MDR) Acinetobacter baumannii-calcoaceticus (ABC) complex,

including carbapenem-resistant strains.

Chemical Synthesis of Durlobactam
Durlobactam, chemically known as [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-

diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate, is synthesized through a multi-step process.

[1] A key intermediate in this synthesis is the hydroxyurea 6-hydroxy-3-methyl-7-oxo-1,6-diaza-

bicyclo[3.2.1]oct-3-ene-2-carboxylic acid amide.[1]

The synthesis involves an aza-Diels-Alder reaction, followed by several protection and

deprotection steps.[1] A recent patent describes an optimized process that utilizes a

tributylammonium salt as a stable intermediate to simplify purification and improve yield.[2] This

improved method also replaces tetrahydrofuran (THF) with the less toxic ethyl acetate in the

crystallization step.[2] The final step involves sulfation of the key intermediate to yield

durlobactam, which is then converted to its sodium salt for pharmaceutical use.[1]
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Mechanism of Action
Durlobactam is a potent inhibitor of Ambler class A, C, and D serine β-lactamases.[3][4][5] Its

primary function is to protect sulbactam from degradation by these enzymes, thereby restoring

sulbactam's intrinsic bactericidal activity against A. baumannii.[6][7][8] Sulbactam itself inhibits

penicillin-binding proteins (PBPs) 1 and 3 in A. baumannii, which are essential for bacterial cell

wall synthesis.[6][7]

The inhibitory mechanism of durlobactam is a reversible carbamoylation of the active site

serine of the β-lactamase enzyme.[3][9] The sulfated amine group of durlobactam facilitates

recyclization, allowing the intact inhibitor to dissociate from one enzyme molecule and bind to

another, a process known as acylation exchange.[2][3] A key feature that distinguishes

durlobactam from other DBO inhibitors like avibactam is its potent activity against class D

carbapenemases of the OXA family, which are prevalent in A. baumannii.[3][8][9] Durlobactam
does not inhibit class B metallo-β-lactamases.[3][9]
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Figure 1: Mechanism of action of the sulbactam-durlobactam combination.
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The combination of sulbactam-durlobactam has demonstrated potent in vitro activity against a

large collection of recent global clinical isolates of the ABC complex. The addition of

durlobactam significantly lowers the minimum inhibitory concentrations (MICs) of sulbactam.

Organism/Resis

tance Profile

Number of

Isolates

Sulbactam

MIC90 (µg/mL)

Sulbactam-

Durlobactam

MIC90 (µg/mL)

Reference

Global A.

baumannii
4,038 64 2 [10]

Carbapenem-

nonsusceptible

A. baumannii

- >64 4 [8]

Colistin-resistant

A. baumannii
- >64 4 [8]

Extensively drug-

resistant (XDR)

A. baumannii

- >64 4 [8]

Table 1: Summary of in vitro activity of sulbactam-durlobactam against A. baumannii-

calcoaceticus complex.

In Vivo Efficacy
The in vivo efficacy of sulbactam-durlobactam has been demonstrated in various murine

infection models, including thigh and lung infection models, against MDR A. baumannii clinical

isolates.
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Model Key Findings Reference

Murine Thigh Infection Model

Showed a dose-dependent

reduction in A. baumannii

counts.[11] A 1-log10 CFU/g

reduction was achieved when

sulbactam %T>MIC exceeded

50% and durlobactam

AUC/MIC was ~10.[12][13]

[11][12][13]

Murine Lung Infection Model

Demonstrated a dose-

dependent reduction in A.

baumannii counts.[11]

Bactericidal activity (>1-log kill)

was achieved when sulbactam

concentrations exceeded the

combination MIC.[11] A 1-

log10 CFU/g reduction was

achieved with similar PK/PD

targets as the thigh model.[13]

[11][13]

Table 2: Summary of in vivo efficacy studies of sulbactam-durlobactam.

Pharmacokinetics and Pharmacodynamics
Preclinical and Phase 1 studies in healthy subjects have characterized the pharmacokinetic

(PK) and pharmacodynamic (PD) profile of durlobactam.
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Parameter Value (Human Data) Reference

Half-life (t1/2) ~1.8 - 2.52 hours [11][14][15]

Volume of Distribution (Vdss) 30.3 - 31.6 L [11][14]

Clearance 9.96 - 10.3 L/h [11][14]

Protein Binding 10% [14]

Primary Route of Elimination
Renal Excretion (~78%

unchanged)
[11][14][15]

Epithelial Lining Fluid (ELF) to

Plasma Ratio (AUC0–6)
0.37 [11]

Table 3: Summary of human pharmacokinetic parameters for durlobactam.

The key pharmacodynamic indices associated with the efficacy of the combination have been

identified as the percentage of the dosing interval that the free drug concentration remains

above the MIC (%fT>MIC) for sulbactam, and the ratio of the 24-hour area under the free drug

concentration-time curve to the MIC (fAUC/MIC) for durlobactam.[10][12][13] In vivo studies

suggest that a sulbactam %fT>MIC greater than 50% and a durlobactam fAUC/MIC of

approximately 10 are required for a 1-log10 reduction in bacterial burden.[12][13]

Safety Pharmacology and Toxicology
Preclinical safety studies demonstrated that the sulbactam-durlobactam combination was well-

tolerated before advancing to clinical trials.[3] Phase 1 studies in healthy human subjects

confirmed that durlobactam, administered alone or in combination with sulbactam, was

generally safe and well-tolerated.[5][16] The safety profile is consistent with the pharmacologic

class of β-lactam/β-lactamase inhibitors.[17][18] No significant drug-drug interactions were

identified between durlobactam and sulbactam.[4][5]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Methodology:
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Preparation of Media: MIC testing is performed using cation-adjusted Mueller-Hinton broth

(CAMHB) according to the guidelines of the Clinical and Laboratory Standards Institute

(CLSI).

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are

suspended in saline to match a 0.5 McFarland turbidity standard, which corresponds to

approximately 1-2 x 108 CFU/mL. The suspension is then diluted to achieve a final inoculum

of approximately 5 x 105 CFU/mL in the test wells.

Drug Dilution: Serial two-fold dilutions of sulbactam are prepared in CAMHB. For

combination testing, durlobactam is added to the media at a fixed concentration (typically 4

µg/mL).

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in

ambient air.

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent

that completely inhibits visible growth of the organism.

Murine Thigh and Lung Infection Models
Methodology:

Animal Model: Female Swiss Webster mice are rendered neutropenic by intraperitoneal

injections of cyclophosphamide on days -4 and -1 relative to infection.

Infection:

Thigh Model: Mice are inoculated via intramuscular injection into the posterior thigh with a

bacterial suspension of a specific A. baumannii strain (e.g., 106-107 CFU/mouse).

Lung Model: Mice are infected via intranasal or intratracheal instillation of a bacterial

suspension to establish a pulmonary infection.

Treatment: Treatment with sulbactam and durlobactam (often at a 4:1 or similar dose ratio)

is initiated 2 hours post-infection.[19] The drugs are typically administered subcutaneously or

intravenously at various dosing regimens (e.g., every 3 or 6 hours) for 24 hours.[19]
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Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The infected

thighs or lungs are aseptically removed, homogenized, and serially diluted. The dilutions are

plated on appropriate agar to determine the bacterial burden (CFU/g of tissue).

Data Analysis: The change in bacterial burden (log10 CFU/g) over the 24-hour period is

calculated relative to the bacterial count at the start of therapy.

Pharmacokinetic/pharmacodynamic relationships are analyzed by correlating drug exposure

parameters (e.g., %fT>MIC, fAUC/MIC) with the observed antibacterial effect.
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Figure 2: General workflow for in vivo efficacy testing in murine infection models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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